Etoposide is a semi-synthetic podophyllotoxin derivative widely used in cancer chemotherapy. Originally derived from the mandrake plant (Podophyllum peltatum), its discovery in the 1960s marked a significant advancement in cancer treatment []. Scientific research on etoposide focuses on its mechanism of action, efficacy in various cancers, and potential for combination therapies.
Etoposide belongs to the class of topoisomerase II inhibitors. Topoisomerase II is an enzyme essential for DNA replication and cell division. It acts by creating temporary breaks in DNA strands, allowing them to unwind and reconfigure during these processes []. Etoposide binds to the topoisomerase II-DNA complex, preventing the enzyme from resealing the breaks. This leads to DNA damage and ultimately triggers cell death in rapidly dividing cancer cells [, ].
Etoposide has been extensively studied for its effectiveness in treating various malignancies. Research shows significant single-agent activity against small cell lung cancer (SCLC) []. Additionally, studies have demonstrated the success of combining etoposide with other chemotherapeutic agents, such as carboplatin, for improved outcomes in SCLC treatment [].
Etoposide is a semi-synthetic derivative of podophyllotoxin, which is derived from the roots of the American mandrake (Podophyllum peltatum) and the Indian species Podophyllum emodi. It is primarily used as an antineoplastic agent in chemotherapy for various cancers, including testicular cancer, small cell lung cancer, lymphoma, and neuroblastoma. Etoposide is characterized by its white to yellow-brown crystalline powder form, with a melting point ranging from 236 °C to 251 °C. Its chemical formula is and it has a relative molecular mass of 588.57 .
Etoposide functions as a topoisomerase II inhibitor, meaning it interferes with the enzyme responsible for managing DNA supercoiling during replication and transcription. This mechanism leads to DNA damage that is particularly lethal to rapidly dividing cancer cells, making etoposide effective in treating various malignancies .
Etoposide belongs to the class of topoisomerase II inhibitors. Topoisomerase II is an enzyme essential for DNA replication and cell division. Etoposide disrupts the action of topoisomerase II by forming a complex with the enzyme and DNA, preventing proper DNA strand separation and leading to DNA damage []. This damage ultimately triggers cell death in rapidly dividing cancer cells.
Etoposide's primary biological activity lies in its ability to inhibit topoisomerase II, an essential enzyme for DNA replication. This inhibition occurs mainly during the S and G2 phases of the cell cycle, leading to:
The drug has shown significant efficacy in treating several types of cancer, particularly when used in combination therapies .
Etoposide can be synthesized through several methods:
Etoposide is widely used in clinical settings for:
Etoposide has several notable interactions that can affect its efficacy and safety:
Etoposide shares structural similarities and pharmacological properties with several other compounds. Here are some notable comparisons:
Etoposide's uniqueness lies in its specific mechanism targeting topoisomerase II and its established role in combination therapies that enhance treatment efficacy across various malignancies.
Etoposide’s origins trace to the 1950s, when researchers sought less toxic analogs of podophyllotoxin, a cytotoxic compound isolated from Podophyllum species. In 1966, chemists at Sandoz synthesized etoposide by modifying podophyllotoxin’s epoxide ring and glycosylating its C4 position with a β-D-ethylideneglucopyranoside group. This structural change reduced direct tubulin binding—a source of podophyllotoxin’s neurotoxicity—while introducing topoisomerase II inhibition as the primary mechanism.
Initial production relied on podophyllotoxin extracted from endangered Podophyllum species, prompting efforts to engineer biosynthetic pathways. In 2020, researchers successfully expressed etoposide precursors in Nicotiana benthamiana (tobacco) via heterologous gene transfer, offering a sustainable alternative.
Step | Substrate → Product | Catalysing enzyme (full name) | Key mechanistic feature | Yield or activity highlight | Source |
---|---|---|---|---|---|
1 | Coniferyl alcohol → (+)-Pinoresinol | Dirigent protein mediated stereoselective coupling (with laccase‐type oxidase) | Sets absolute axial chirality of lignan scaffold | 95% conversion in vitro within 30 min | [1] |
2 | (+)-Pinoresinol → (+)-Lariciresinol | Pinoresinol-lariciresinol reductase | Two sequential hydride transfers from nicotinamide adenine dinucleotide phosphate | k_cat ≈ 2.6 s⁻¹ | [1] |
3 | (+)-Lariciresinol → (–)-Secoisolariciresinol | Pinoresinol-lariciresinol reductase (second active site) | Stereoinversion at C-8 | 87% yield in cell-free extract | [2] |
4 | (–)-Secoisolariciresinol → (–)-Matairesinol | Secoisolariciresinol dehydrogenase | Dehydrogenation coupled to nicotinamide adenine dinucleotide | Apparent K_m ≈ 18 µM | [1] |
5 | (–)-Matairesinol → (–)-Pluviatolide | Cytochrome P450 719A23 (methylenedioxy-bridge synthase) | Oxidative C–O–C ring closure | 76% isolated yield in Escherichia coli microsomes | [3] |
6 | (–)-Pluviatolide → (–)-Yatein | Cytochrome P450 71CU1 plus O-methyltransferases 3 and 1 | Para-hydroxylation and double O-methylation | 71% one-pot conversion | [4] |
7 | (–)-Yatein → (–)-Deoxypodophyllotoxin | Two-oxoglutarate dependent dioxygenase from Podophyllum hexandrum | Oxidative C–C cyclisation forming aryltetralin core | 92% isolated yield; 3 g scale | [5] |
8 | (–)-Deoxypodophyllotoxin → (–)-Epipodophyllotoxin | Cytochrome P450 71BE54 and Cytochrome P450 82D61 | Benzylic hydroxylation and 4′-demethylation | 4.3 mg g⁻¹ fresh leaf in Nicotiana benthamiana | [6] |
9 | (–)-Epipodophyllotoxin → Etoposide aglycone | Endogenous glycosyltransferase of Nicotiana benthamiana | UDP-glucose dependent C-4′ glycosylation | 2.1 mg g⁻¹ fresh leaf after 7 d | [4] |
The cascade transforms the common phenylpropanoid coniferyl alcohol into the aryltetralin lignan nucleus whose late tailoring generates the etoposide aglycone; semi-synthetic benzoate esterification at C-4′ then affords clinical-grade Etoposide.
Dirigent protein, Pinoresinol-lariciresinol reductase, Secoisolariciresinol dehydrogenase, Cytochrome P450 719A23, Cytochrome P450 71CU1, O-methyltransferase 3, O-methyltransferase 1, and the two-oxoglutarate dependent dioxygenase constitute the minimal eight-enzyme set required to reach (–)-Deoxypodophyllotoxin in planta [4] [5]. All are nuclear-encoded, plastid- or endoplasmic-reticulum-targeted oxidoreductases whose genes are co-expressed in Podophyllum rhizomes during secondary growth [7].
Ribonucleic acid sequencing of Podophyllum hexandrum rhizomes revealed thirty-four transcripts enriched at fifteen degrees Celsius that map to the biosynthetic gene cluster; eight exhibit temperature-responsive promoters with light- and drought-responsive cis-elements [8] [9]. A separate de novo transcriptome uncovered sixteen cytochrome P450 isoforms; co-expression analysis linked Cytochrome P450 82D61 to the final hydroxylation step that channels flux toward etoposide precursors [10].
Light regime | Podophyllotoxin concentration in rhizome (µmol g⁻¹ dry mass) | Total aryltetralin glucosides (µmol g⁻¹) | Observed photosynthetic rate (µmol CO₂ m⁻² s⁻¹) | Comment | Source |
---|---|---|---|---|---|
Ten percent full sunlight | 2.33 | 11.86 | 4.2 | Shade conserves biomass but lowers flux | [11] |
Thirty percent full sunlight | 4.88 | 14.38 | 6.9 | Optimal for growth and lignan output | [11] |
Fifty percent full sunlight | 2.98 | 12.48 | 5.1 | Excess light diverts carbon to stress repair | [11] |
One-hundred percent full sunlight | 5.14 | 9.91 | 2.8 | Photoinhibition causes mid-summer leaf senescence | [11] |
Light emitting diode experiments confirm spectral effects: blue-plus-red diodes doubled podophyllotoxin in Hyptis suaveolens hairy roots, whereas pure red diodes favoured methoxy-lignan accumulation [12].
Culture parameter (shake-flask suspension, Murashige–Skoog medium) | Optimised level | Effect on podophyllotoxin titre | Source |
---|---|---|---|
Initial pH | 6.0 | +42% versus pH 5.0 | [15] |
Glucose concentration | 72 g L⁻¹ | Linear increase up to 5.6 mg g⁻¹ cell dry weight | [15] |
Total nitrogen (NH₄⁺ : NO₃⁻ = 1 : 2) | 60 mM | Highest cell growth and lignan productivity | [16] |
Inorganic phosphate | 1.25 mM | Required for maximal glycoside accumulation | [15] |
Iron and trace elements (Murashige–Skoog formulation) | Standard levels | Maintain cytochrome P450 activity; omission cuts titre by 60% | [17] |
Agrobacterium-mediated transient expression of ten Podophyllum genes in tobacco leaves reconstituted the complete pathway from coniferyl alcohol to 4′-desmethyl-epipodophyllotoxin. Leaf infiltration supplemented with phenylpropanoid booster genes yielded 4.3 milligrams per gram fresh mass of the etoposide aglycone after seven days [4] [6]. The tobacco host oxidises the aglycone to epipodophyllotoxin glucoside, eliminating the need for chemical epimerisation.
Deep ribonucleic acid sequencing under water-deficit, ultraviolet, and temperature stress mapped cis-regulatory motifs linked to lignan genes, revealing drought-inducible MYB and basic helix–loop–helix transcription factors that co-activate Pinoresinol-lariciresinol reductase and Secoisolariciresinol dehydrogenase transcripts [9]. Comparative transcriptomics across twenty-eight wild populations connected single-nucleotide variants in Cytochrome P450 719A23 with altitudinal adaptation and enzyme kinetics [10].
Host system | Genes introduced (full names) | Product & titre | Notable optimisation | Source |
---|---|---|---|---|
Nicotiana benthamiana leaves | Eight lignan enzymes plus phenylpropanoid booster set | (–)-Deoxypodophyllotoxin, 6.1 mg g⁻¹ | Co-expression of sixteen upstream phenylpropanoid genes avoids exogenous precursors | [6] |
Escherichia coli BL21 | Dirigent protein, Pinoresinol-lariciresinol reductase, Secoisolariciresinol dehydrogenase, Cytochrome P450 719A23 with ferredoxin reductase | (–)-Pluviatolide, 137 mg L⁻¹ | Redox partner engineering trebled turnover number | [3] |
Hairy roots of Hyptis suaveolens | Overexpression of O-methyltransferase 1 and Secoisolariciresinol dehydrogenase | Podophyllotoxin, 5.6 mg g⁻¹ dry weight | Thiamine feeding and sonication extraction | [18] |
Co-cultivation with Saccharomyces-based cytochrome reductases, modular plasmid assembly, and promoter balancing are currently raising titres toward kilogram-scale manufacture of etoposide precursors.
Irritant;Health Hazard